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Compound of Interest

Compound Name: Fluopipamine

Cat. No.: B5048541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic and

metabolic properties of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The

information is collated from various scientific studies to support research and development

activities.

Pharmacokinetic Profile
Fluvoxamine's journey through the body is characterized by efficient absorption, extensive

metabolism, and a pharmacokinetic profile that can be influenced by patient-specific factors.

Absorption and Distribution:

Following oral administration, fluvoxamine is almost completely absorbed from the

gastrointestinal tract.[1][2] The presence of food does not significantly affect the extent of

absorption.[1][2] Despite its near-complete absorption, the oral bioavailability of fluvoxamine is

approximately 50% due to significant first-pass metabolism in the liver.[1][2]

Peak plasma concentrations (Cmax) are typically reached within 2 to 8 hours for capsules and

film-coated tablets, and 4 to 12 hours for enteric-coated tablets.[3][4] Steady-state plasma

concentrations are generally achieved within 5 to 10 days of initiating therapy.[1][2] Notably,

steady-state concentrations are often 30% to 50% higher than what would be predicted from
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single-dose data, suggesting non-linear pharmacokinetics.[1][2][4] This non-linearity means

that plasma concentrations can increase disproportionately with higher doses.[1][2] The plasma

protein binding of fluvoxamine is approximately 77%, which is considered low compared to

other SSRIs.[1][2][4]

Table 1: Key Pharmacokinetic Parameters of Fluvoxamine

Parameter Value Reference

Bioavailability ~50% [1][2]

Time to Peak Plasma

Concentration (Tmax)

2-8 hours (capsules/film-

coated tablets)
[3][4]

4-12 hours (enteric-coated

tablets)
[3][4]

Time to Steady State 5-10 days [1][2][4]

Plasma Protein Binding ~77% [1][2][4]

Elimination Half-Life (t½) ~15-20 hours (single dose) [3][4]

Prolonged by 30-50% at

steady-state
[1][2]

Metabolism and Excretion:

Fluvoxamine undergoes extensive metabolism, primarily in the liver through oxidative

pathways.[1][2] At least eleven different metabolites have been identified in human urine, none

of which are known to have significant pharmacological activity.[3][4][5] The major metabolic

pathway involves oxidative demethylation of the methoxy group by the cytochrome P450

enzyme CYP2D6, forming a fluvoxaminoalcohol intermediate.[5] This intermediate is then

further oxidized by alcohol dehydrogenase to form the main metabolite, fluvoxamine acid.[5]

Another significant metabolic route, accounting for 20-40% of urinary metabolites, involves the

substitution or removal of the amino group, a process mediated by CYP1A2.[5]

The specific cytochrome P450 isoenzymes involved in fluvoxamine metabolism are key to

understanding its drug-drug interaction profile. While CYP2D6 and CYP1A2 are major players,
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fluvoxamine itself is a potent inhibitor of CYP1A2 and CYP2C19, and to a lesser extent,

CYP3A4 and CYP2D6.[1][2] This inhibitory action can lead to clinically significant drug

interactions by impairing the metabolism of co-administered drugs.[1][2][4]

Excretion of fluvoxamine and its metabolites occurs predominantly through the urine, with less

than 4% of the parent drug being excreted unchanged.[5] The elimination of fluvoxamine

follows a biphasic pattern, with a mean terminal half-life of about 15 to 20 hours after a single

dose, which is prolonged at steady state.[3][4]

Experimental Protocols
The following section outlines the general methodologies employed in the pharmacokinetic and

metabolic studies of fluvoxamine.

Pharmacokinetic Studies in Humans:

A typical in vivo pharmacokinetic study to determine parameters like bioavailability, Tmax,

Cmax, and half-life involves the following steps:

Subject Recruitment: Healthy volunteers or specific patient populations are enrolled.

Drug Administration: A single oral dose of fluvoxamine is administered.

Serial Blood Sampling: Blood samples are collected at predetermined time points before and

after drug administration.

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of

fluvoxamine is quantified using a validated analytical method, such as high-performance

liquid chromatography (HPLC) or gas chromatography (GC).[6]

Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using

pharmacokinetic software to calculate the key parameters.
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and Metabolism of Fluvoxamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5048541#fluopipamine-pharmacokinetics-and-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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